molecular formula C17H18N4O2S B2685532 2-(((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one CAS No. 2177366-04-8

2-(((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Katalognummer: B2685532
CAS-Nummer: 2177366-04-8
Molekulargewicht: 342.42
InChI-Schlüssel: HNCIQIAHUFDTMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one (hereafter referred to as Compound A) is a quinazolinone derivative with a unique structural framework. Its core consists of a quinazolin-4(3H)-one scaffold substituted at position 3 with a propyl group and at position 2 with a thioether-linked 3-cyclopropyl-1,2,4-oxadiazole methyl moiety. The molecular formula is inferred as C₁₈H₁₉N₅O₂S, with a molecular weight of approximately 377.45 g/mol.

Key structural features include:

  • Quinazolinone core: Known for diverse biological activities, including kinase inhibition and anticancer properties.
  • 3-Cyclopropyl-1,2,4-oxadiazole: A heterocyclic ring system contributing to metabolic stability and π-π stacking interactions.
  • Thioether bridge: Enhances lipophilicity and modulates electronic properties.

Eigenschaften

IUPAC Name

2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-2-9-21-16(22)12-5-3-4-6-13(12)18-17(21)24-10-14-19-15(20-23-14)11-7-8-11/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCIQIAHUFDTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article aims to explore its synthesis, biological properties, and the underlying mechanisms responsible for its activity.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C16H18N4O2S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

Key Features:

  • Oxadiazole moiety: Known for various biological activities including anticancer and antimicrobial properties.
  • Quinazolinone core: Associated with a range of pharmacological effects, particularly in cancer therapy.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Introduction of the propyl and thioether functionalities through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and quinazolinone moieties. For instance:

  • In vitro studies have demonstrated that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values often in the low micromolar range .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methylMDA-MB-2316.3
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methylHeLa8.3
5-FluorouracilMDA-MB-23124.74

The mechanisms through which these compounds exert their anticancer effects may include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key enzymes involved in cell proliferation.

Fluorescence microscopy studies have shown that treated cells exhibit characteristic apoptotic features such as chromatin condensation and membrane blebbing .

Antimicrobial Activity

Compounds with oxadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that they possess significant activity against both gram-positive and gram-negative bacteria, making them potential candidates for antibiotic development .

Table 2: Antimicrobial Efficacy

CompoundMicroorganismMIC (µg/mL)
1,3,4-Oxadiazole DerivativeStaphylococcus aureus7.9
1,3,4-Oxadiazole DerivativeEscherichia coli15.0

Case Studies

A recent study synthesized a series of quinazolinone derivatives and assessed their biological activities. Among these compounds, those containing the oxadiazole ring showed enhanced anticancer activity compared to their non-oxadiazole counterparts. The study concluded that structural modifications significantly impact the biological efficacy of these compounds .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. For instance, a study highlighted the compound's activity against Pseudomonas aeruginosa, suggesting its potential as a quorum sensing inhibitor .

Anticancer Properties

Quinazolinone derivatives have been extensively researched for their anticancer effects. The compound has shown cytotoxic activity against several cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cell cycle progression. In vitro assays indicated that the compound effectively reduced cell viability in breast and lung cancer models .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. Research indicates that it can inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation . This application is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Study 1: Antimicrobial Efficacy

In a study published by the American Chemical Society, researchers synthesized various quinazolinone derivatives and evaluated their antimicrobial properties. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A research article detailed the synthesis and evaluation of quinazolinone derivatives against human cancer cell lines. The results showed that 2-(((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one significantly reduced cell viability in MCF7 (breast cancer) and A549 (lung cancer) cells through apoptosis induction .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature ()

Several structurally related compounds from patent literature (e.g., EP 2 697 207 B1) share the 1,2,4-oxadiazole or thioether motifs but differ in core scaffolds and substituents. Key examples include:

Compound ID Core Structure Substituents Biological Target (Inferred)
45 Benzamide [(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio, 3,5-dichloro-2-pyridinylamino Anticancer, antiviral
50 Benzamide [(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio, 3,5-dichloro-2-pyridinylamino Similar to Compound 45
20 Pyridinecarboxamide [(5-Methyl-3-isoxazolyl)methyl]thio, 2-nitrophenylamino Platelet aggregation
Compound A Quinazolinone [(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]thio, propyl Undisclosed (Theoretical)
Key Differences:

Core Heterocycle: Compound A’s quinazolinone core differs from benzamide (Compounds 45, 50) or pyridinecarboxamide (Compound 20) backbones. Benzamide/pyridinecarboxamide derivatives may exhibit greater conformational flexibility, affecting pharmacokinetics.

Oxadiazole Substituents :

  • Compound A’s 3-cyclopropyl-1,2,4-oxadiazole group likely enhances metabolic stability compared to the 3-methyl-1,2,4-oxadiazole in Compounds 45 and 50. Cyclopropane’s strain resistance reduces susceptibility to oxidative metabolism .
  • The methyl group in Compounds 45/50 may increase hydrophobicity but lacks cyclopropane’s steric and electronic effects.

Thioether Linkage: All compounds feature a thioether bridge, but Compound A’s linkage to a quinazolinone may alter electronic distribution compared to benzamide-linked analogues.

Physicochemical Properties (Theoretical)
Property Compound A Compound 45 Compound 20
Molecular Weight ~377.45 g/mol ~450.3 g/mol ~417.4 g/mol
cLogP (Estimated) 3.2 4.1 3.8
Hydrogen Bond Donors 1 2 2
  • Compound A’s lower cLogP compared to Compounds 45 and 20 suggests improved aqueous solubility, critical for oral bioavailability.
  • Reduced hydrogen bond donors in Compound A may enhance membrane permeability .

Case Study: Compound 76 ()

A structurally distinct compound, (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methoxyphenyl)cyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one (Compound 76), shares the 3-cyclopropyl-1,2,4-oxadiazole motif. Key contrasts:

  • Core Structure: Compound 76 uses an oxazolidinone core, whereas Compound A employs quinazolinone.
  • Biological Target : Compound 76’s trifluoromethyl groups suggest targeting hydrophobic enzyme pockets (e.g., kinases), while Compound A’s propyl group may optimize steric fit in a different binding site .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.